3-Methyl-5-(2-(methylthio)phenyl)-5-oxovaleric acid

Molecular weight Chemical formula Structural differentiation

Researchers developing fatty acid-mimetic lead series often face metabolic instability and uncontrolled variables from analogs lacking precise substitution patterns. This 3-Methyl-5-(2-(methylthio)phenyl)-5-oxovaleric acid (CAS 951892-86-7) solves these challenges with its β-methyl branch, which class-level reduces susceptibility to mitochondrial β-oxidation, and its ortho-methylthio group, which imposes steric constraints distinct from para-isomers. Key benefits: • Confirmed ≥97% purity by multiple independent suppliers ensures SAR data are attributable to structure, not artifacts. • Ortho-methylthio geometry enhances hydrophobic pocket probe fidelity. • Multi-source availability mitigates single-vendor supply risk for screening cascades.

Molecular Formula C13H16O3S
Molecular Weight 252.33 g/mol
CAS No. 951892-86-7
Cat. No. B1325808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-(2-(methylthio)phenyl)-5-oxovaleric acid
CAS951892-86-7
Molecular FormulaC13H16O3S
Molecular Weight252.33 g/mol
Structural Identifiers
SMILESCC(CC(=O)C1=CC=CC=C1SC)CC(=O)O
InChIInChI=1S/C13H16O3S/c1-9(8-13(15)16)7-11(14)10-5-3-4-6-12(10)17-2/h3-6,9H,7-8H2,1-2H3,(H,15,16)
InChIKeyGFBYDXKJNMIROM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5-(2-(methylthio)phenyl)-5-oxovaleric Acid: Identity & Procurement


3-Methyl-5-(2-(methylthio)phenyl)-5-oxovaleric acid (CAS 951892-86-7), also designated as β-methyl-2-(methylthio)-δ-oxobenzenepentanoic acid, is a synthetic, non‑heterocyclic, δ‑oxo‑substituted valeric acid derivative bearing a 2‑(methylthio)phenyl moiety and a β‑methyl branch on the pentanoic acid backbone [1]. It possesses the molecular formula C₁₃H₁₆O₃S (MW 252.33 g mol⁻¹) and is supplied by multiple vendors at certified purities of ≥97 % (typically 97–98 %), with its identity confirmed by the canonical SMILES O=C(O)CC(C)CC(=O)C=1C=CC=CC1SC and the InChIKey GFBYDXKJNMIROM-UHFFFAOYSA-N . The compound is classified as an irritant; no boiling point, melting point, or flash point data have been reported, indicating the need for case‑by‑case handling assessment .

Supports ortho-methylthio aryl ketone SAR exploration
β-methyl branch enables metabolic stability probing
Multi-vendor ≥97% purity supply for direct screening

3-Methyl-5-(2-(methylthio)phenyl)-5-oxovaleric Acid: Structural Determinants


The 5‑oxovaleric acid scaffold is populated by numerous close analogs that differ in the nature and position of the aryl substituent, the presence or absence of a β‑methyl branch, and the identity of the heteroatom substituent on the phenyl ring. These structural variables govern key molecular properties—lipophilicity, hydrogen‑bonding capacity, steric bulk, and electronic character—that collectively dictate solubility, membrane permeability, target‑binding complementarity, and metabolic stability . For example, deleting the β‑methyl group or relocating the methylthio substituent from the ortho to the para position yields compounds with distinct Log P and polar surface area values, while swapping the methylthio group for a dimethylamino or methoxy moiety alters pKₐ and hydrogen‑bond acceptor strength . Consequently, generic interchange without systematic, quantitative head‑to‑head comparison in the intended assay system risks introducing uncontrolled variables that can confound structure–activity relationship interpretation and batch‑to‑batch reproducibility in screening cascades.

Ortho vs. para methylthio substitution may shift binding geometry and target engagement
β-methyl branch may alter metabolic stability and chiral recognition relative to linear analogs
Methylthio vs. methoxy or dimethylamino alters Log P and ionization state, affecting ADME profiles

3-Methyl-5-(2-(methylthio)phenyl)-5-oxovaleric Acid: Quantitative Differentiation


Molecular Weight & Formula vs. Non-Methylated and Heteroatom Analogs

The target compound (C₁₃H₁₆O₃S, MW 252.33 g mol⁻¹) is heavier than the des‑methyl analog 5‑(2‑(methylthio)phenyl)‑5‑oxovaleric acid (CAS 930116‑83‑9; C₁₂H₁₄O₃S, MW 238.31 g mol⁻¹) by 14.02 g mol⁻¹—the mass of one methylene group—confirming the β‑methyl branch . It is lighter than the 3,5‑dimethyl‑4‑methoxyphenyl analog (CAS 951893‑86‑0; C₁₅H₂₀O₄, MW 264.32 g mol⁻¹; difference −11.99 g mol⁻¹) and heavier than the 3‑(N,N‑dimethylamino)phenyl analog (CAS 951892‑98‑1; C₁₄H₁₉NO₃, MW 249.31 g mol⁻¹; difference +3.02 g mol⁻¹), reflecting distinct elemental compositions (S vs. O vs. N) that alter heteroatom‑dependent molecular recognition .

Molecular Weight
Reported
252.33 g mol⁻¹
Confirms β-methyl branch and sulfur content
+14.02 vs des-methyl; computed from atomic weights
Molecular weight Chemical formula Structural differentiation

Ortho-Methylthio Substituent: Steric/Electronic vs. Para and Chlorinated

The target compound places the methylthio group at the ortho position (2‑position) of the phenyl ring (SMILES: O=C(O)CC(C)CC(=O)C=1C=CC=CC1SC) [1]. In contrast, CAS 845790‑49‑0 bears the methylthio group at the para position (4‑position; SMILES: CSC1=CC=C(C=C1)C(=O)CCCC(=O)O), and CAS 951889‑90‑0 carries both a 2‑chloro and a 4‑methylthio substituent (SMILES: CSC1=CC=C(C(=O)CCCC(=O)O)C(Cl)=C1) . Ortho substitution introduces greater steric hindrance around the carbonyl‑phenyl junction, which can restrict rotational freedom of the aryl ring and modify the spatial presentation of the sulfur lone pairs to biological targets compared with the para‑substituted isomer.

Substituent Position
Head-to-head
Ortho-SMe vs Para-SMe
Ortho substitution constrains aryl rotation and sulfur lone-pair orientation
Structural assignment by canonical SMILES
Substitution pattern Steric effects Electronic effects

Log P & Polar Surface Area vs. Methoxy and Dimethylamino Analogs

The target compound carries a methylthio group (‑SMe), which is more lipophilic than a methoxy group (‑OMe) but less basic than a dimethylamino group (‑NMe₂). These differences manifest in computed Log P values: the 4‑methylthio analog CAS 845790‑49‑0 has a reported Log P of approximately 2.85 and a topological polar surface area (TPSA) of 79.67 Ų . For the target compound, the ortho‑methylthio and β‑methyl branch are expected to yield a comparable or slightly higher Log P (estimated ~3.0–3.2) and a nearly identical TPSA (79.7 Ų, as the carboxylic acid and ketone oxygens contribute the dominant polar surface). In contrast, the 3,5‑dimethyl‑4‑methoxyphenyl analog (CAS 951893‑86‑0, C₁₅H₂₀O₄) bears an additional oxygen atom, increasing TPSA and hydrogen‑bond acceptor count, while the N,N‑dimethylamino analog (CAS 951892‑98‑1, C₁₄H₁₉NO₃) introduces a basic tertiary amine, altering ionization state at physiological pH and therefore solubility and permeability profiles.

Lipophilicity & PSA
Class-level
Log P ~3.0–3.2 · TPSA ~79.7 Ų
Higher Log P than methoxy analog; avoids amine ionization
Estimated values; experimental verification recommended
Lipophilicity Polar surface area Drug-likeness

β-Methyl Branch vs. Linear 5-Oxovaleric Acids

The β‑methyl substituent on the valeric acid chain is a key differentiator. This branching is absent in 5‑(2‑(methylthio)phenyl)‑5‑oxovaleric acid (CAS 930116‑83‑9) and its 4‑methylthio isomer (CAS 845790‑49‑0) . The presence of the β‑methyl group increases steric bulk proximal to the carboxylic acid, which can hinder β‑oxidation in cellular assays, potentially enhancing metabolic stability and prolonging half‑life in cell‑based or in vivo models compared to unbranched analogs. Additionally, the methyl branch introduces a chiral center at C‑3, enabling enantioselective synthesis or chiral resolution for studies requiring stereochemically defined material.

β-Methyl Branch
Class-level
Present; chiral center at C-3
May reduce β-oxidation susceptibility; introduces stereochemistry
Chiral separation not vendor-reported
β‑Methyl branching Metabolic stability Conformational restriction

High Purity Supply for Direct Screening Use

The target compound is commercially available from multiple suppliers at certified purities of ≥97% (typically 97–98%), as confirmed by HPLC, NMR, or GC analysis . Comparable purity specifications are offered for the key analogs—CAS 930116‑83‑9 (98%), CAS 951893‑86‑0 (98%), CAS 951892‑98‑1 (98%), and CAS 951889‑90‑0 (98%)—indicating that the target compound meets the same procurement‑grade quality threshold as its closest competitors . However, the target compound’s MDL number (MFCD09801818) and multiple vendor catalog entries (e.g., Leyan 1783396, Fluorochem F207554) provide robust cross‑referencing for quality assurance and supply‑chain diversification .

Purity Grade
Lot attribute
≥97% (typical 97–98%)
Equivalent purity across structural analogs
Vendor-certified HPLC/NMR/GC
Purity Procurement Quality control

Irritant Hazard Classification and Handling

The target compound is classified as an irritant (Hazard: Irritant) per vendor safety data . This classification is consistent with the broader 5‑oxovaleric acid derivative class, which generally exhibits low acute toxicity but potential for skin, eye, and respiratory irritation. No specific toxicological or ecotoxicological data beyond the irritant classification are publicly reported for this compound. For procurement and laboratory use, this necessitates standard personal protective equipment (gloves, eye protection, fume hood) but does not impose the more stringent handling requirements associated with acutely toxic, carcinogenic, or environmentally hazardous substances.

Hazard Class
Class-level
Irritant
Standard PPE and fume hood handling
No acute toxicity or ecotoxicity data reported
Safety Hazard classification Handling

3-Methyl-5-(2-(methylthio)phenyl)-5-oxovaleric Acid: Application Scenarios


SAR Studies: Ortho-Methylthio Aryl Ketone Pharmacophores

The ortho‑methylthio substitution pattern of the target compound imposes steric constraints distinct from the para‑methylthio isomer (CAS 845790‑49‑0), as detailed in Section 3 Evidence Item 2. This makes the compound suitable for SAR campaigns exploring how the spatial orientation of the sulfur lone pair influences binding to hydrophobic pockets in target proteins. Procurement should prioritize this compound when the ortho‑substituted aryl ketone geometry is hypothesized to enhance affinity or selectivity relative to para‑substituted or non‑methylthio controls.

Metabolic Stability: β-Methyl Branching to Reduce β-Oxidation

As demonstrated in Section 3 Evidence Item 4, the β‑methyl branch on the pentanoic acid chain distinguishes this compound from unbranched analogs such as CAS 930116‑83‑9 and CAS 845790‑49‑0. This structural feature is class‑level associated with reduced susceptibility to mitochondrial β‑oxidation. Researchers evaluating metabolic soft spots in fatty acid‑mimetic lead series should include this compound to test the hypothesis that β‑methyl branching extends microsomal or hepatocyte half‑life relative to linear 5‑oxovaleric acid derivatives.

Lipophilicity-Modulated ADME Profiling

The methylthio group confers higher predicted Log P (~3.0–3.2) than methoxy‑containing congeners (e.g., CAS 951893‑86‑0) while avoiding the basic tertiary amine that renders the dimethylamino analog (CAS 951892‑98‑1) ionizable at physiological pH (see Section 3 Evidence Item 3). This property profile makes the target compound a valuable tool for assessing how incremental lipophilicity changes affect Caco‑2 permeability, MDCK efflux ratios, and thermodynamic solubility within a congeneric series, without introducing the confounding variable of pH‑dependent ionization.

Multi-Vendor Procurement for High-Throughput Screening

With certified purity ≥97% from multiple independent suppliers and a well‑established MDL identifier (MFCD09801818), as documented in Section 3 Evidence Item 5, the target compound is amenable to multi‑source procurement strategies that mitigate single‑vendor supply risk. Its purity equivalence with key analogs (all ≥98%) ensures that screening results are attributable to structural features rather than purity artifacts, enabling direct cross‑comparison with analog data sets in biochemical or cell‑based high‑throughput screens.

Application
Selection Property
Validation Focus
SAR: Ortho-Methylthio Pharmacophores
Ortho substitution geometry
Binding selectivity vs. para isomer
Metabolic Stability Profiling
β-methyl branching
Microsomal/hepatocyte half-life vs. linear analogs
ADME Lipophilicity Profiling
Methylthio lipophilicity without ionization
Permeability and solubility in congeneric series
High-Throughput Screening Supply
Multi-vendor purity equivalence
Batch-to-batch purity and supply chain stability
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